molecular formula C9H9N3S B12538274 5,7-Diaminoquinoline-8-thiol CAS No. 653570-17-3

5,7-Diaminoquinoline-8-thiol

Cat. No.: B12538274
CAS No.: 653570-17-3
M. Wt: 191.26 g/mol
InChI Key: RUNSKQAQWHTJPH-UHFFFAOYSA-N
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Description

5,7-Diaminoquinoline-8-thiol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diaminoquinoline-8-thiol can be achieved through several methods. One common approach involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid.

Another method involves the reduction of nitroquinoline derivatives. For example, 7,8-diaminoquinoline can be synthesized by reducing 7-nitroquinoline with iron in acetic acid, followed by further functionalization to introduce the thiol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Diaminoquinoline-8-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Iron in acetic acid, tin(II) chloride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinoline derivatives.

Scientific Research Applications

5,7-Diaminoquinoline-8-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Diaminoquinoline-8-thiol involves its interaction with molecular targets such as enzymes and proteins. The amino and thiol groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diaminoquinoline-8-thiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industry.

Properties

CAS No.

653570-17-3

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

5,7-diaminoquinoline-8-thiol

InChI

InChI=1S/C9H9N3S/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2

InChI Key

RUNSKQAQWHTJPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N)N)S)N=C1

Origin of Product

United States

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